2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile
Overview
Description
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is an organic compound with the molecular formula C10H10FNO. It is characterized by the presence of a fluoro group, a hydroxypropan-2-yl group, and a benzonitrile moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile typically involves the reaction of 2-fluorobenzonitrile with isopropanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound while maintaining high efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-Fluoro-4-(2-oxopropan-2-yl)benzonitrile.
Reduction: Formation of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the hydroxypropan-2-yl group can influence its solubility and bioavailability. The nitrile group can participate in various chemical reactions, making the compound versatile in different applications .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(2-hydroxypropan-2-yl)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
2-Fluoro-4-(2-hydroxypropan-2-yl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Fluoro-4-(2-hydroxypropan-2-yl)benzylamine: Similar structure but with an amine group instead of a nitrile group.
Uniqueness
2-Fluoro-4-(2-hydroxypropan-2-yl)benzonitrile is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-fluoro-4-(2-hydroxypropan-2-yl)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-10(2,13)8-4-3-7(6-12)9(11)5-8/h3-5,13H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAKQHRMHARNSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)C#N)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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